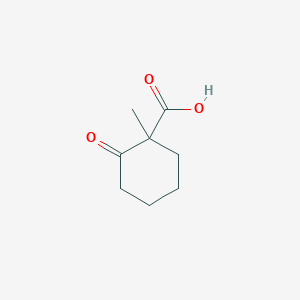

1-Methyl-2-oxocyclohexanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(7(10)11)5-3-2-4-6(8)9/h2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNKQVCRNSRBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462201 | |

| Record name | Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152212-62-9 | |

| Record name | Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 Oxocyclohexanecarboxylic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the necessary functional groups onto a pre-existing cyclohexanone (B45756) ring system.

Carboxylation Reactions of Substituted Cyclohexanones

A direct route to 1-methyl-2-oxocyclohexanecarboxylic acid involves the carboxylation of 2-methylcyclohexanone (B44802). This method relies on the formation of an enolate from 2-methylcyclohexanone, which then acts as a nucleophile to attack an electrophilic carbon source, such as carbon dioxide.

The regioselectivity of enolate formation is a critical factor in this synthesis. 2-Methylcyclohexanone can form two different enolates: the kinetic enolate at the less substituted α-carbon and the thermodynamic enolate at the more substituted α-carbon. For the synthesis of the target molecule, the formation of the enolate at the C1 position is required. The reaction of the specific lithium enolate of 2-methylcyclohexanone has been studied, indicating that the control of enolate formation is crucial for subsequent reactions like alkylation. researchgate.net

A general method for the carboxylation of ketones involves the use of magnesium methyl carbonate (MMC) or other similar reagents. This approach has been applied to various ketones, although specific examples for 2-methylcyclohexanone leading directly to the desired acid are not extensively detailed in the provided research. scbt.com Another approach involves the carboxylation of cyclohexanone with a dialkyl carbonate in the presence of a strong base like an alkali metal alkoxide to form a 2-oxocyclohexanecarboxylate, which can then be used in further steps. google.comgoogle.com

A plausible reaction scheme for the direct carboxylation of 2-methylcyclohexanone is presented below:

| Step | Reactants | Reagents | Product |

| 1 | 2-Methylcyclohexanone | Strong base (e.g., LDA) | Lithium enolate of 2-methylcyclohexanone |

| 2 | Lithium enolate | Carbon dioxide (CO₂) | Lithium salt of this compound |

| 3 | Lithium salt | Acid workup (e.g., H₃O⁺) | This compound |

Synthesis via Cyclization Reactions

Cyclization reactions, particularly those that form carbon-carbon bonds, are a powerful tool for constructing the cyclohexanone ring with the desired functionalities already in place.

Intramolecular Claisen Condensation and Dieckmann Cyclization Strategies for Analogous Systems

The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a well-established method for synthesizing cyclic β-keto esters. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is particularly effective for the formation of five- and six-membered rings. wikipedia.orglibretexts.org The synthesis of the methyl ester of the target compound, methyl 1-methyl-2-oxocyclohexanecarboxylate, can be achieved through a two-step process starting from an acyclic diester.

First, the Dieckmann cyclization of a 1,7-diester, such as dimethyl heptanedioate (B1236134) (dimethyl pimelate), yields a six-membered cyclic β-keto ester, methyl 2-oxocyclohexanecarboxylate. libretexts.orgfiveable.me The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the carbonyl group of the other ester moiety within the same molecule, leading to the formation of the cyclic product after elimination of an alkoxide. libretexts.org

The resulting methyl 2-oxocyclohexanecarboxylate possesses an acidic proton at the C1 position, which can be removed by a base to form an enolate. This enolate can then be alkylated with a methylating agent, such as methyl iodide, to introduce the methyl group at the C1 position, yielding methyl 1-methyl-2-oxocyclohexanecarboxylate. aklectures.com Subsequent hydrolysis of this ester provides the target carboxylic acid.

Alternatively, the Dieckmann cyclization of a pre-methylated acyclic precursor, such as diethyl 3-methylheptanedioate, can also be employed. However, this approach can lead to a mixture of two β-keto ester products due to the unsymmetrical nature of the starting diester, which can form two different enolates. google.comlibretexts.org

The general mechanism for the Dieckmann condensation is as follows:

| Step | Description |

| 1 | Deprotonation of an α-carbon of the diester by a strong base to form an enolate. |

| 2 | Intramolecular nucleophilic attack of the enolate on the other ester's carbonyl carbon. |

| 3 | Elimination of an alkoxide to form the cyclic β-keto ester. |

| 4 | Deprotonation of the acidic α-hydrogen of the β-keto ester, driving the equilibrium. |

| 5 | Acid workup to protonate the enolate and yield the final product. |

Synthesis from Acyclic Precursors

This approach involves the construction of the target molecule from a linear starting material that already contains the necessary carbon skeleton and functional groups, which is then cyclized.

Conversion of Pimelic Acid Derivatives (e.g., Diallyl Pimelate)

The synthesis of this compound from an acyclic precursor is exemplified by the Dieckmann cyclization of a substituted pimelic acid derivative. A suitable precursor for the synthesis of the target molecule's ester is dimethyl 2-methylheptanedioate. The synthesis of pimelic acid and its esters can be achieved through various routes, including the ring-opening of carboxylated cyclohexanone derivatives. google.com

The synthesis of dimethyl 2-methylheptanedioate can be envisioned through standard organic transformations. For instance, the malonic ester synthesis could be applied to a suitable haloalkane to introduce the pimelate (B1236862) backbone, followed by methylation at the α-position.

Once dimethyl 2-methylheptanedioate is obtained, its Dieckmann cyclization would proceed. In this case, there is only one α-carbon with protons adjacent to an ester group that can be readily deprotonated to initiate the cyclization, which would lead to a single major product, methyl 1-methyl-2-oxocyclohexanecarboxylate. The cyclization of diethyl 2-methylheptanedioate is known to produce only one major product. masterorganicchemistry.com

Stereoselective Synthesis and Enantiomeric Control

The development of stereoselective methods for the synthesis of this compound is crucial for accessing enantiomerically pure forms of the compound. The stereocenter of interest is the quaternary carbon at the C1 position.

One strategy for achieving enantiomeric control is through the asymmetric alkylation of the enolate of methyl 2-oxocyclohexanecarboxylate. This can be accomplished by using a chiral base or a chiral auxiliary to direct the approach of the methylating agent.

Another approach involves the asymmetric synthesis of a precursor, such as 2-methylcyclohexanecarboxylic acid, which can then be converted to the target molecule. For example, the catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium and ruthenium catalysts has been shown to produce (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess. nih.gov This chiral building block could then potentially be converted to the target compound.

Furthermore, biocatalytic methods offer a promising avenue for stereoselective synthesis. Enzymes such as lipases and esterases can be used for the kinetic resolution of racemic esters or for the enantioselective hydrolysis of esters of sterically hindered alcohols and carboxylic acids. researchgate.net For instance, a racemic mixture of methyl 1-methyl-2-oxocyclohexanecarboxylate could potentially be resolved through enantioselective hydrolysis catalyzed by a suitable enzyme.

The hydrolysis of sterically hindered esters, which can be challenging under standard conditions, can be facilitated by using non-aqueous media, such as NaOH in a methanol (B129727)/dichloromethane mixture, which allows for saponification at room temperature. arkat-usa.orgresearchgate.net This mild method could be advantageous for the final step of converting the chiral ester to the carboxylic acid without risking racemization.

Derivatization Strategies

Derivatization of the parent acid is essential for creating a library of related compounds for various applications. Key strategies include esterification, the addition of ring substituents, and conversion to more reactive species like acid halides.

The carboxylic acid group of this compound can be readily converted to a variety of alkyl esters. Several standard methods are available for this transformation. commonorganicchemistry.com The Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (like methanol or ethanol) in the presence of an acid catalyst (e.g., H₂SO₄), is a common and direct method. masterorganicchemistry.com For substrates that are sensitive to strong acids, alternative methods are employed. One such two-step process involves first converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) and then reacting the isolated acid chloride with the desired alcohol. commonorganicchemistry.com Other reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) can rapidly convert carboxylic acids to their methyl esters under mild conditions. commonorganicchemistry.comed.ac.uk

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (in excess), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; best suited for simple, non-sensitive substrates. | masterorganicchemistry.com |

| Via Acid Chloride | 1) SOCl₂ or Oxalyl Chloride; 2) Alcohol | Two-step process; suitable for acid-sensitive substrates. | commonorganicchemistry.com |

| Alkylation | Iodomethane (MeI) | Provides methyl esters; risk of alkylating other nucleophilic sites. | commonorganicchemistry.com |

| Diazomethane-based | Trimethylsilyldiazomethane (TMS-CHN₂) | Rapid reaction under mild conditions to form methyl esters. | commonorganicchemistry.comed.ac.uk |

Introducing additional substituents onto the cyclohexanone ring expands the structural diversity of the derivatives. The synthesis of a 4-isopropyl substituted derivative can be accomplished by starting with a precursor that already contains this group. For example, 4-isopropylbenzoic acid can be hydrogenated using a catalyst like platinum oxide in acetic acid to produce 4-isopropylcyclohexanecarboxylic acid. google.com Similarly, (S)-(-)-perillic acid can be hydrogenated to yield 4-isopropyl cyclohexane (B81311) carboxylic acid. prepchem.com Subsequent methylation and oxidation steps would be required to arrive at the target 1-methyl-2-oxo-4-isopropylcyclohexanecarboxylic acid.

The conversion of the carboxylic acid to an acid chloride creates a highly reactive intermediate that is a valuable precursor for synthesizing esters, amides, and other derivatives. google.commasterorganicchemistry.com This transformation is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comgoogle.com The reaction of a carboxylic acid with thionyl chloride is particularly effective, often proceeding with high conversion and selectivity. chemicalbook.com For example, the treatment of cyclohexanecarboxylic acid with thionyl chloride in benzene (B151609) results in a conversion rate and selectivity of over 99% for the corresponding acid chloride. chemicalbook.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion. masterorganicchemistry.com Catalytic amounts of N,N-dimethylformamide (DMF) can be used to accelerate reactions involving oxalyl chloride. youtube.com

Reactivity and Mechanistic Studies of 1 Methyl 2 Oxocyclohexanecarboxylic Acid Systems

Fundamental Reaction Pathways

1-Methyl-2-oxocyclohexanecarboxylic acid, like other β-keto acids, exists as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.org This phenomenon, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com For this compound, the equilibrium involves the interconversion between the primary ketone structure and two potential enol structures, where a hydroxyl group is attached to a carbon of a double bond.

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by both acids and bases. oregonstate.edu Under acidic conditions, the carbonyl oxygen is protonated, making the α-hydrogens more acidic and facilitating their removal to form the enol. libretexts.org Under basic conditions, an α-hydrogen is removed to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Generally, for simple ketones, the keto form is significantly more stable and predominates at equilibrium. libretexts.org This preference is largely due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation. In the case of the closely related 2-oxocyclohexanecarboxylic acid, the keto-enol equilibrium constant (pKE) in aqueous solution has been determined to be 1.27. nih.gov

The presence of the enol tautomer is crucial to the reactivity of this compound. The enol form behaves as a carbon-centered nucleophile at the α-position, reacting with various electrophiles. masterorganicchemistry.com This reactivity is fundamental to reactions such as halogenation and certain condensation reactions. The rate of enolization is often the rate-determining step in these reactions. researchgate.net

The carbonyl group (C=O) in this compound is highly polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center. masterorganicchemistry.com This electrophilicity allows it to undergo nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. libretexts.org This attack changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral intermediate. masterorganicchemistry.com

The reaction can be promoted by either basic or acidic conditions. libretexts.org

Base-Promoted Addition: In basic media, a strong nucleophile directly attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming an alkoxide intermediate. Subsequent protonation of the alkoxide by a weak acid (like water) yields the final alcohol product. libretexts.org

Acid-Catalyzed Addition: In acidic media, the carbonyl oxygen is first protonated by an acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. After the nucleophilic attack, a deprotonation step yields the final product. libretexts.org

Examples of nucleophiles that can add to the carbonyl center include organometallic reagents (like Grignard reagents), hydride reagents (like sodium borohydride, though this would also reduce the carboxylic acid under certain conditions), and cyanide ions (forming cyanohydrins). libretexts.orgmsu.eduyoutube.com The tetrahedral intermediates formed in these additions are typically transient species. nih.gov

This compound can participate in condensation reactions, which involve the combination of two molecules to form a larger molecule, often with the loss of a small molecule like water. libretexts.org A key example is the aldol (B89426) condensation, where the enolate of the keto acid acts as a nucleophile and attacks a carbonyl group. masterorganicchemistry.com

The reaction can occur intramolecularly or intermolecularly. Given the structure of the molecule, an intramolecular aldol condensation is not feasible. However, it can react with another carbonyl-containing molecule in an intermolecular fashion. The process begins with the formation of an enolate ion by deprotonation of the α-carbon (the carbon atom adjacent to the ketone group) using a base. masterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of another molecule (an aldehyde or ketone). The initial product is a β-hydroxy keto acid, which can subsequently undergo dehydration, especially upon heating, to form an α,β-unsaturated product. masterorganicchemistry.com

These reactions are fundamental in carbon-carbon bond formation. masterorganicchemistry.com The Dieckmann condensation, an intramolecular Claisen condensation, is a related reaction that forms cyclic β-keto esters from diesters, highlighting the importance of condensation reactions in the synthesis of cyclic systems. fiveable.me

The α-carbon of this compound can be halogenated, for instance, through bromination. The reaction typically occurs under acidic conditions and proceeds via the enol intermediate. libretexts.org The α-bromination of carboxylic acids is famously achieved through the Hell-Volhard-Zelinskii (HVZ) reaction, which uses Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org

The mechanism of the HVZ reaction involves the initial conversion of the carboxylic acid to an acyl bromide by PBr₃. The acyl bromide, which lacks the acidic carboxylic proton, enolizes more readily than the parent acid. The resulting enol then attacks a molecule of Br₂, leading to the formation of the α-bromo acyl bromide. Finally, hydrolysis of the acyl bromide regenerates the carboxylic acid function, yielding the α-bromo carboxylic acid product. libretexts.org

Studies on the halogenation of the related 2-oxocyclohexanecarboxylic acid have shown that the observed reaction rates are independent of the halogen's nature and concentration. researchgate.net This indicates that the rate-determining step is the formation of the enol or enolate, which then reacts rapidly with the halogen. researchgate.net It has also been noted that 2-oxocyclohexanecarboxylic acid is halogenated much more rapidly (500-1000 times) than its corresponding methyl ester under comparable conditions. researchgate.net

Decarboxylation Reactions

This compound is a β-keto acid, a class of compounds known to undergo decarboxylation (the loss of carbon dioxide) upon heating. masterorganicchemistry.com This reaction is significantly more facile than for simple carboxylic acids that lack the β-keto group. The mechanism of decarboxylation for β-keto acids proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com

Under acidic or neutral conditions, the carboxylic acid protonates the carbonyl oxygen in a concerted pericyclic reaction. This process involves the breaking of a C-C bond and results in the formation of an enol and a molecule of carbon dioxide. The enol intermediate then rapidly tautomerizes to the more stable ketone product, 2-methylcyclohexanone (B44802). masterorganicchemistry.com

The kinetics of this reaction are influenced by the pH of the medium.

Acidic Conditions: In its protonated (acidic) form, the molecule can readily adopt the necessary cyclic conformation for decarboxylation. The reaction proceeds as described above and is generally efficient. masterorganicchemistry.com

Basic Conditions: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This anion is much less reactive towards decarboxylation. The cyclic transition state mechanism is not possible for the anion, and decarboxylation would require the formation of an unstable carbanion intermediate. masterorganicchemistry.com Therefore, the rate of decarboxylation is significantly slower under basic conditions compared to acidic or neutral conditions. Studies on acetoacetic acid, a simple β-keto acid, show that the acid form decomposes approximately 50 times faster than its corresponding anion. masterorganicchemistry.com

| Condition | pH | Predominant Species | Relative Rate Constant (krel) |

|---|---|---|---|

| Strongly Acidic | 1.0 | Carboxylic Acid | 100 |

| Mildly Acidic | 4.0 | Carboxylic Acid / Carboxylate | 55 |

| Neutral | 7.0 | Carboxylate | 2.5 |

| Basic | 10.0 | Carboxylate | 2.0 |

Stereochemical Effects on Decarboxylation Rates of Epimers

The decarboxylation of β-keto acids, such as this compound, is a foundational reaction in organic chemistry, proceeding through a cyclic, concerted transition state. masterorganicchemistry.comcsbsju.edu This process involves the transfer of the acidic proton to the ketone's carbonyl oxygen, facilitated by a six-membered ring intermediate, leading to the formation of an enol and carbon dioxide. masterorganicchemistry.comcsbsju.eduyoutube.com The resulting enol subsequently tautomerizes to the more stable ketone. masterorganicchemistry.com

The stereochemical orientation of substituents on the cyclohexane (B81311) ring can significantly influence the rate of this reaction. The rate of decarboxylation is dependent on the dihedral angle between the carboxylic acid group and the carbonyl group. masterorganicchemistry.com Studies on related bicyclic systems have shown that an ideal dihedral angle of 90° facilitates the reaction. masterorganicchemistry.com For epimers of substituted 2-oxocyclohexanecarboxylic acids, the rate differences arise from the steric and stereoelectronic effects of the substituents on the stability of the required cyclic transition state.

For this compound, two epimers exist: one with the methyl and carboxyl groups cis to each other, and one where they are trans. The rate of decarboxylation is expected to differ between these epimers due to the conformational constraints of the cyclohexane ring. The epimer that can more readily adopt the chair or boat conformation necessary to achieve the optimal orbital alignment for the pericyclic transition state will decarboxylate faster. Generally, steric hindrance that destabilizes the reactive conformation will slow the rate of decarboxylation. Theoretical studies predict that the activation barrier for the decarboxylation of the neutral acid is significantly higher than that for its corresponding anion (carboxylate). nih.gov For instance, the calculated activation barrier for formylacetic acid is 28.6 kcal/mol, while its anion has a barrier of only 20.6 kcal/mol. nih.gov

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions utilize carboxylic acids as pronucleophiles, where the loss of carbon dioxide drives the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov These reactions are powerful synthetic tools because carboxylic acids are often readily available and stable. researchgate.net For β-keto acids like this compound, the enolate generated upon decarboxylation serves as the key nucleophilic intermediate for the coupling process.

Various transition metals, including palladium, copper, rhodium, and cobalt, can catalyze these transformations. nih.govnih.govresearchgate.net

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for decarboxylative couplings. diva-portal.orgorganic-chemistry.org For instance, decarboxylative Heck-type reactions can couple the alkyl group of a carboxylic acid with an olefin. nih.govorganic-chemistry.org While many examples involve aryl carboxylic acids, the principle extends to activated aliphatic acids. nih.gov The mechanism often involves the formation of an acyl radical, which can then participate in the catalytic cycle. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts are also effective, particularly in aerobic oxidative decarboxylative couplings. nih.govacs.orgresearchgate.netsemopenalex.org These reactions can form C-C, C-N, and C-O bonds. researchgate.net A common pathway involves the in situ formation of a Cu(II) carboxylate, which upon excitation or oxidation, undergoes decarboxylation to generate a radical intermediate that couples with a nucleophile. researchgate.net

Rhodium-Catalyzed Reactions : Rhodium catalysis can achieve decarboxylative cross-coupling between β-keto acids and alkynes to produce γ,δ-unsaturated ketones. nih.gov The proposed mechanism involves a Rh(I) species generating a Rh(III)-hydride, which then interacts with the alkyne to form a Rh(III)-allyl intermediate. This intermediate is trapped by the enolate formed from the β-keto acid, leading to C-C bond formation and subsequent decarboxylation. nih.gov

These methods provide a versatile platform for generating complex molecules from simple carboxylic acid precursors, often under mild conditions and avoiding the need for pre-formed, highly reactive organometallic reagents. nih.govnih.gov

Advanced Catalytic Transformations

Palladium-Catalyzed Decarboxylative Allylic Alkylation

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a powerful method for the enantioselective synthesis of ketones bearing α-quaternary stereocenters. nih.govnih.gov This reaction typically uses precursors such as allyl enol carbonates or allyl β-ketoesters derived from ketones like 2-methylcyclohexanone. nih.govnih.govnih.gov The process involves the oxidative addition of a Pd(0) complex to the allyl group, followed by decarboxylation to generate a palladium-enolate and a π-allylpalladium cation pair in situ. nih.gov The subsequent recombination of these species forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. nih.gov

Catalyst Development and Ligand Design (e.g., PHOX ligand architecture)

The success of enantioselective DAAA heavily relies on the design of chiral ligands that can effectively control the stereochemical outcome of the reaction. nih.gov Among the most successful ligand classes for this transformation are phosphinooxazolines (PHOX). nih.govorgsyn.org

PHOX ligands are modular P,N-type ligands that coordinate to the palladium center, creating a chiral environment that directs the nucleophilic attack of the enolate onto the π-allyl complex. nih.govorgsyn.org The steric and electronic properties of the PHOX ligand can be fine-tuned to optimize reactivity and enantioselectivity. nih.gov

Key features of PHOX ligand design include:

Steric Bulk : Increasing the steric bulk of the substituent on the oxazoline (B21484) ring (e.g., moving from isopropyl to tert-butyl) generally leads to higher levels of enantioinduction. nih.gov

Electronic Effects : Modifying the electronic properties of the phosphine (B1218219) group can influence both the reaction rate and enantioselectivity. nih.gov Electron-withdrawing groups (such as CF₃) on the aryl rings of the phosphine can increase the reaction rate. nih.govcaltech.edu For some substrates, this can also lead to improved enantiomeric excess (ee). nih.govcaltech.edursc.org The development of electron-deficient PHOX ligands has been crucial for achieving high selectivity in challenging cases, such as the alkylation of acyclic substrates. caltech.edursc.org

The combination of a palladium precursor, such as [Pd₂(dba)₃], with a chiral PHOX ligand generates the active catalyst for the DAAA reaction. nih.gov

Substrate Scope and Control of Stereoselectivity (diastereoselectivity, enantioselectivity)

The palladium-catalyzed DAAA using PHOX ligands has a broad substrate scope, accommodating a variety of cyclic and acyclic ketone precursors. nih.govacs.org This methodology is particularly valuable for creating α-quaternary ketones, which are challenging to synthesize using traditional methods. nih.gov

Stereoselectivity is a key feature of this reaction:

Enantioselectivity : High levels of enantioselectivity are routinely achieved through catalyst control. The chiral ligand dictates the facial selectivity of the enolate's attack on the prochiral π-allyl palladium intermediate. For substrates derived from 2-methylcyclohexanone, enantiomeric excesses of up to 85% have been reported using a Trost-type ligand, which shares architectural similarities with PHOX ligands. nih.gov The choice of solvent can also have a modest effect on the enantioselectivity. nih.gov

Diastereoselectivity : When the substrate already contains a stereocenter, the reaction can be either substrate-controlled or catalyst-controlled. In enantioconvergent catalysis, a racemic starting material is converted into a single enantiomer of the product. nih.gov This is possible when the palladium catalyst mediates an equilibration of the intermediate enolates prior to the enantiodetermining alkylation step. acs.org Studies on diastereomeric β-ketoesters derived from 4-tert-butylcyclohexanone (B146137) have been conducted to understand the interplay between substrate and catalyst control in these stereoablative processes. nih.gov

The table below summarizes representative results for the DAAA of an allyl enol carbonate derived from 2-methylcyclohexanone, demonstrating the effect of different ligands and solvents on the reaction's yield and enantioselectivity. nih.gov

| Entry | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | L1 | Toluene | 81 | 71 |

| 2 | L2 | Toluene | 85 | 73 |

| 3 | L3 | Toluene | 82 | 80 |

| 4 | L4 | Toluene | 90 | 85 |

| 5 | L4 | THF | 88 | 83 |

| 6 | L4 | CH₂Cl₂ | 85 | 82 |

| 7 | L4 | Dioxane | 86 | 84 |

| 8 | L4 | Hexane | 82 | 81 |

Table data sourced from research on palladium-catalyzed DAAA reactions. nih.gov Ligands L1-L4 are chiral ligands used in the study.

Mechanistic Probes and Identification of Catalytic Resting States

Mechanistic studies have been crucial for understanding and optimizing the DAAA reaction. It is generally accepted that the reaction proceeds through an "outer sphere" Sₙ2-type attack of the enolate on the π-allylpalladium complex. acs.org A key feature of the decarboxylative approach is that the nucleophile (enolate) and electrophile (π-allylpalladium) are generated simultaneously, which can prevent side reactions associated with pre-formed enolates. acs.org

Key mechanistic findings include:

Catalytic Resting State : Through techniques like ³¹P NMR spectroscopy, the catalyst's resting state in reactions using PHOX ligands has been identified. nih.govresearchgate.net For β-ketoester substrates, the resting state is an unusual (σ-allyl)palladium-β-ketocarboxylate complex. nih.gov This species forms after the initial oxidative addition but before the decarboxylation step. nih.gov

Turnover-Limiting Step : The identification of the palladium carboxylate complex as the resting state implies that decarboxylation is the turnover-limiting (rate-determining) step of the catalytic cycle. nih.govacs.org

Enolate Crossover Experiments : Experiments using isotopically labeled substrates have shown that complete scrambling of the enolate and allyl moieties occurs. acs.org This suggests that the initially formed palladium-carboxylate ion pairs undergo rapid exchange before the rate-limiting decarboxylation and subsequent C-C bond formation. acs.org This enolate equilibration, mediated by the palladium catalyst, is essential for achieving high enantioselectivity from mixtures of E/Z enolate precursors or racemic starting materials. acs.org

The proposed catalytic cycle begins with the formation of a Pd(PHOX) complex, which undergoes oxidative addition to the allyl β-ketoester to form the palladium carboxylate resting state. nih.gov This complex then undergoes slow, turnover-limiting decarboxylation to produce a palladium enolate intermediate. nih.gov Finally, a rapid and enantiodetermining C-C bond-forming reductive elimination yields the α-quaternary ketone product and regenerates the Pd(0) catalyst. nih.gov

Asymmetric 1,4-Additions Involving Related β-Keto Esters

The catalytic asymmetric 1,4-addition, or Michael addition, of β-keto esters to electrophilic alkenes is a fundamental carbon-carbon bond-forming reaction for creating chiral molecules with adjacent quaternary and tertiary stereocenters. Research has demonstrated that bifunctional catalysts, particularly those featuring cooperative bimetallic systems, are highly effective in promoting these reactions with exceptional levels of control over the stereochemical outcome.

Role of Bimetallic Catalysis and Cooperative Functions

Bimetallic catalysis leverages the proximate positioning of two metal centers to achieve synergistic effects that are not possible with monometallic catalysts. In the context of asymmetric 1,4-additions of β-keto esters to nitroalkenes, a homobimetallic Co₂-Schiff base complex has proven to be a highly efficient catalyst. Mechanistic studies suggest that the two cobalt centers perform distinct, cooperative roles to facilitate the reaction with high activity and stereoselectivity.

The proposed catalytic cycle involves a dual-activation mechanism:

One cobalt center, being sterically more accessible, coordinates with the β-keto ester. An associated aryloxide or acetate (B1210297) group on this cobalt center then acts as a Brønsted base, deprotonating the α-carbon of the ester to generate a cobalt enolate.

Simultaneously, the second, inner cobalt center functions as a Lewis acid, activating the nitroalkene electrophile.

The 1,4-addition proceeds through a bimetallic transition state, after which protonation releases the product and regenerates the active catalyst.

This intramolecular cooperation between the two metal centers is crucial for achieving high yields and stereoselectivities. The bifunctional nature of the catalyst, combining a Lewis acid and a Brønsted base within a single molecule, allows for precise orientation of the substrates in the transition state, leading to excellent control over the product's stereochemistry.

The effectiveness of this bimetallic system is highlighted by its ability to smoothly promote the reaction with high yields (up to 99%), diastereoselectivity (>30:1 dr), and enantioselectivity (up to 98% ee), even at very low catalyst loadings (0.1 mol %).

| β-Keto Ester Substrate | Nitroalkene Substrate | Catalyst Loading (mol %) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Ethyl 2-methyl-3-oxobutanoate | (E)-2-(2-nitrovinyl)benzene | 2.5 | 99 | >30:1 | 97 |

| Ethyl 2-methyl-3-oxobutanoate | (E)-1-methoxy-4-(2-nitrovinyl)benzene | 2.5 | 99 | >30:1 | 98 |

| Ethyl 2-methyl-3-oxobutanoate | (E)-1-chloro-4-(2-nitrovinyl)benzene | 2.5 | 99 | >30:1 | 97 |

| Ethyl 2-acetyl-2-methylbutanoate | (E)-2-(2-nitrovinyl)benzene | 2.5 | 98 | 19:1 | 96 |

Metal-Mediated and Base-Catalyzed Carboxylation Mechanisms (e.g., using DBU for related cyclohexanone (B45756) systems)

The carboxylation of cyclohexanone derivatives at the α-position is a key transformation for synthesizing β-keto acids and their derivatives. This reaction typically proceeds through the formation of an enolate intermediate, which then acts as a nucleophile to attack carbon dioxide. This process can be facilitated by either metal-based reagents or strong organic bases.

The organic base 1,8-diazabicycloundec-7-ene (DBU) has been identified as a particularly effective catalyst for promoting the carboxylation of C-H bonds adjacent to a ketone. In systems related to cyclohexanone, DBU functions by deprotonating the α-carbon to generate a reactive enolate. This enolate then undergoes nucleophilic attack on CO₂, leading to a carboxylated intermediate.

The general mechanism for DBU-catalyzed carboxylation involves:

Deprotonation of the α-carbon of the ketone by DBU to form an enolate and the protonated [DBUH]⁺ cation.

Nucleophilic addition of the enolate to carbon dioxide, forming a β-keto carboxylate.

Subsequent protonation or further reaction of the carboxylate.

This strategy has been successfully applied in the carboxylative cyclization of substituted acetophenones to form biologically important heterocyclic compounds. The use of an organic base like DBU is advantageous as it can offer better solubility and milder reaction conditions compared to some inorganic bases. DBU is also known to be an effective promoter for various other transformations involving ketones, such as cyanoacylation.

Ring-Opening and Rearrangement Reactions

Formation of Pimelic Acid Esters via Ring Opening of 2-Oxocyclohexanecarboxylic Acid Esters

A direct and efficient method for synthesizing pimelic acid esters involves the ring-opening of salts derived from 2-oxocyclohexanecarboxylic acid esters. This process provides a synthetic route to dialkyl pimelates that avoids the need for isolating and purifying intermediate products. Pimelic acid and its esters are valuable intermediates in the production of various fine chemicals, including pharmaceuticals and polymers.

The reaction proceeds in two main stages:

Salt Formation: A 2-oxocyclohexanecarboxylic acid ester (which can be prepared by the carboxylation of cyclohexanone) is treated with a strong base to form the corresponding salt. Alkali metal bases are commonly used for this step.

Ring Opening: The resulting salt is then reacted with an alcohol at elevated temperatures, typically between 50°C and 250°C. This step induces the cleavage of the cyclohexanone ring, directly forming the pimelic acid ester.

The reaction is highly versatile regarding the alcohol used. If the alcohol employed for the ring-opening step is different from the alcohol component of the starting ester, mixed pimelic esters can be formed. However, with an excess of base and longer reaction times, it is possible to form the symmetric diester of the higher-boiling alcohol by removing the lower-boiling alcohol during the reaction.

| Starting Material | Base | Alcohol for Ring Opening | Temperature Range | Product |

|---|---|---|---|---|

| 2-Oxocyclohexanecarboxylic ester salt | Strong organic or inorganic base (e.g., alkali metal salt) | Aliphatic or araliphatic alcohol (C1-C10) | 50-250 °C | Pimelic acid dialkyl ester |

Theoretical and Computational Chemistry Studies

Computational Analysis of Reaction Mechanisms and Energy Profiles

Computational analysis of reaction mechanisms involving 1-Methyl-2-oxocyclohexanecarboxylic acid and its esters primarily revolves around reactions such as enolization, alkylation, and the intramolecular Claisen (Dieckmann) condensation, which is relevant to its synthesis. Density Functional Theory (DFT) is a common method used to model these reaction pathways and determine their energy profiles.

For instance, the formation of an enolate from a β-keto ester like methyl 2-oxocyclohexanecarboxylate is a critical step in many of its reactions. fiveable.me Computational models can predict the transition state energies for the deprotonation at the C1 position by a base. The energy profile for such a reaction would typically show the reactants (the β-keto ester and a base), a transition state, and the resulting enolate intermediate and the protonated base. The activation energy for this proton abstraction can be calculated, providing insight into the reaction kinetics.

While specific studies on this compound are scarce, the principles of these computations are well-documented for similar cyclic ketones and esters. The energy profile for a reaction like the Dieckmann condensation, which leads to the formation of the parent compound (methyl 2-oxocyclohexanecarboxylate), involves several steps: deprotonation, intramolecular nucleophilic attack, and subsequent elimination of an alkoxide. masterorganicchemistry.comijraset.com Each of these steps has a corresponding transition state and intermediate whose energies can be calculated to map out the entire reaction pathway.

Below is a hypothetical data table illustrating the kind of data that would be generated from a computational analysis of a reaction step, such as the enolate formation.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (Ester + Base) | DFT/B3LYP/6-31G | 0.0 |

| Transition State for Deprotonation | DFT/B3LYP/6-31G | +15.2 |

| Products (Enolate + Conjugate Acid) | DFT/B3LYP/6-31G* | -5.8 |

| Note: This data is illustrative and based on typical values for similar reactions. |

Quantum Chemical Calculations for Transition State Characterization and Intermediate Stabilization

Quantum chemical calculations are indispensable for characterizing the geometry and electronic structure of transition states and intermediates. For reactions involving this compound, these calculations can confirm the nature of a transition state by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

The stabilization of intermediates, such as the enolate of this compound, can also be thoroughly investigated. The delocalization of the negative charge across the oxygen of the ketone, the alpha-carbon, and the oxygen of the carboxyl group leads to significant stabilization. Quantum chemical methods can quantify this charge delocalization and the resulting stability. Natural Bond Orbital (NBO) analysis is a common technique used to study these delocalization effects.

Transition state geometries provide crucial information about the mechanism. For example, in an alkylation reaction of the enolate, calculations can predict whether the alkylating agent approaches from the axial or equatorial face of the cyclohexane (B81311) ring, thus determining the stereochemical outcome of the reaction. The calculated energies of the respective transition states would indicate the preferred pathway.

| Parameter | Value (Illustrative) | Description |

| Transition State Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a true transition state. |

| Activation Energy (Ea) | 15.2 kcal/mol | The energy barrier for the reaction to proceed. |

| Reaction Energy (ΔE) | -5.8 kcal/mol | The overall energy change from reactants to products. |

| Note: This data is illustrative and based on general computational chemistry principles. |

Conformational Analysis and Stereochemical Prediction

The cyclohexane ring of this compound is not planar and exists predominantly in chair conformations to minimize angular and torsional strain. rsc.org The presence of two substituents at the C1 and C2 positions leads to a number of possible stereoisomers and conformers.

Computational methods, particularly DFT and ab initio calculations, are used to determine the relative stabilities of these different conformations. nih.gov For this compound, the primary conformational equilibrium is between two chair forms. In one chair conformer, the methyl group might be axial and the carboxylic acid group equatorial, while in the other, the methyl group would be equatorial and the carboxylic acid group axial. The relative energies of these conformers are determined by steric interactions, primarily 1,3-diaxial interactions. youtube.com

Generally, a substituent on a cyclohexane ring prefers to occupy an equatorial position to avoid steric strain with other axial atoms. rsc.org In the case of this compound, the larger group between the methyl and carboxylic acid will have a stronger preference for the equatorial position. Computational calculations can provide precise energy differences between these conformers.

Stereochemical prediction for reactions at the carbonyl group or the alpha-carbon is also aided by conformational analysis. The accessibility of a reagent to either face of the ring depends on the steric hindrance posed by the axial and equatorial substituents in the most stable conformation.

| Conformer | Substituent Positions (C1-CH₃, C1-COOH) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair 1 | Equatorial, Axial | 0.0 | ~95 |

| Chair 2 | Axial, Equatorial | 2.0 | ~5 |

| Twist-Boat | - | >5.0 | <1 |

| Note: This data is illustrative and based on the established principles of conformational analysis of substituted cyclohexanes. |

Applications and Synthetic Utility of 1 Methyl 2 Oxocyclohexanecarboxylic Acid and Its Derivatives

Building Blocks in Complex Organic Synthesis

1-Methyl-2-oxocyclohexanecarboxylic acid and its corresponding esters, such as methyl 1-methyl-2-oxocyclohexane-1-carboxylate, are versatile intermediates in organic chemistry. Their structure, which features a ketone, an ester, and a quaternary carbon center on a cyclohexane (B81311) ring, makes them valuable starting points for the synthesis of more complex molecules.

Precursor in Natural Product Synthesis (e.g., furosesquiterpenes, cyclic ketones)

The core structure of this compound is a prominent feature in numerous natural products. Its derivatives serve as crucial building blocks for constructing substituted cyclic ketones, which are key components of many biologically active compounds, including some terpenes. The Dieckmann condensation, a reaction used to form cyclic β-keto esters, is a powerful strategy in the synthesis of natural products and various cyclic ketones. The conformational rigidity of the cyclohexane ring in these precursors helps to control the stereochemistry of the final products. While direct synthesis of furosesquiterpenes from this specific acid is not extensively documented, the substituted cyclohexanone (B45756) framework it provides is fundamental to synthetic strategies targeting various sesquiterpenes. Subsequent hydrolysis and decarboxylation of the β-keto ester can yield α-substituted cyclic ketones, further expanding its utility.

Synthesis of Diverse Heterocyclic Compounds

The bifunctional nature of β-keto esters like this compound makes them ideal precursors for a variety of heterocyclic compounds. The 1,3-dicarbonyl moiety can react with binucleophilic reagents to form different ring systems. For example, reaction with hydrazine (B178648) or its derivatives can yield pyrazolone (B3327878) structures, which are important in pharmaceuticals and dyes. nih.gov Similarly, reactions with hydroxylamine (B1172632) can lead to isoxazolones, and condensations with ureas or guanidines can form pyrimidine-based rings. uts.edu.au These reactions demonstrate the compound's role as a scaffold for building diverse heterocyclic frameworks. nih.govuts.edu.au

Intermediate in the Formation of Pharmaceuticals and Advanced Organic Molecules

As versatile intermediates, β-ketoesters are foundational in the synthesis of complex drug molecules. researchgate.net The functional groups of this compound allow for a wide range of chemical transformations, making it a valuable starting material for creating advanced organic molecules. Derivatives of cyclohexanecarboxylic acid are used as intermediates in the synthesis of various optically active compounds and active pharmaceutical ingredients. The ability to introduce substituents and modify the ring structure is crucial for developing new molecular entities with potential therapeutic applications.

Strategic Role as β-Keto Esters in Carbon-Carbon Bond Formation

The most significant synthetic utility of this compound and its esters lies in their role as β-keto esters, which are pivotal for forming carbon-carbon bonds. researchgate.net The carbon atom situated between the ketone and the ester groups (the α-carbon) is particularly reactive.

The hydrogen atom on the α-carbon of the parent compound, 2-oxocyclohexanecarboxylic acid, is acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a powerful carbon nucleophile and is central to C-C bond formation. vanderbilt.edu One of the most common reactions is alkylation, where the enolate reacts with an electrophile, such as an alkyl halide, to form a new C-C bond at the α-position. This process is how the methyl group in this compound is typically introduced, creating a quaternary carbon center. This ability to form enolates and subsequently alkylate them makes β-keto esters essential tools for constructing complex carbon skeletons. vanderbilt.edu

| Reactant 1 (β-Keto Ester) | Reactant 2 (Base) | Reactant 3 (Alkylating Agent) | Product |

|---|---|---|---|

| Methyl 2-oxocyclohexanecarboxylate | Sodium Ethoxide (NaOEt) | Methyl Iodide (CH₃I) | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate |

| Ethyl 2-oxocyclohexanecarboxylate | Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Ethyl 1-benzyl-2-oxocyclohexane-1-carboxylate |

Development of Novel Synthetic Methodologies

The challenge of synthesizing complex molecules, particularly those with specific stereochemistry, drives the development of new synthetic methods. The structure of this compound, with its α-quaternary stereocenter, places it at the center of such research.

Contributions to Catalytic Asymmetric Synthesis Strategies

The synthesis of molecules containing all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic chemistry. pnas.org When this center is chiral, selectively producing one enantiomer over the other is crucial, especially in pharmaceutical applications. This compound is a prime example of a compound with such a stereocenter.

Developing catalytic asymmetric methods to synthesize this and related α-quaternary β-keto esters is an active area of research. mdpi.comnih.gov Strategies often involve the enantioselective alkylation of a prochiral enolate derived from a precursor like methyl 2-oxocyclohexanecarboxylate. This is achieved using a chiral catalyst, which can be a metal complex or an organocatalyst, to control the direction from which the alkylating agent approaches the enolate. nih.gov Success in this area not only provides access to optically pure building blocks like chiral this compound derivatives but also advances the broader field of catalytic asymmetric C-C bond formation. pnas.org

Applications in Radical Chemistry and Mechanistic Studies

The unique structural characteristics of this compound and its derivatives make them valuable substrates in the realm of radical chemistry. The presence of a β-keto acid moiety allows for the generation of radical intermediates through various methods, which can then be exploited in synthetic applications and for probing reaction mechanisms.

One of the notable applications of derivatives of this compound is in oxidative free-radical cyclization reactions. These reactions typically involve the oxidation of the β-keto ester to generate a radical intermediate, which can then undergo intramolecular cyclization to form bicyclic ring systems. For instance, unsaturated cyclic β-keto esters, structurally analogous to derivatives of this compound, have been shown to undergo efficient cyclization to produce bicyclic adducts. brandeis.edu

The general mechanism for such a transformation, initiated by a one-electron oxidant like Manganese(III) acetate (B1210297), is depicted below. The initial oxidation of the enol form of the β-keto ester generates a manganese enolate, which then homolytically cleaves to produce a carbon-centered radical. If the ester contains a suitably positioned unsaturated side chain, this radical can undergo an intramolecular cyclization. The resulting cyclized radical can then be further oxidized to a carbocation, leading to the final product.

Table 1: Key Intermediates in the Oxidative Free-Radical Cyclization of a Generic Unsaturated β-Keto Ester

| Intermediate | Structure | Description |

| β-Keto Ester | R-CO-CH(R')-COOR'' | The starting material. |

| Enol Radical | R-C(O•)=C(R')-COOR'' | Formed upon one-electron oxidation. |

| Cyclized Radical | •C-R-C(O)-CH(R')-COOR'' | Resulting from intramolecular radical addition. |

| Bicyclic Product | Fused or bridged ring system | Formed after subsequent reaction steps. |

Detailed mechanistic studies on related systems have provided insights into the factors governing these cyclizations. The efficiency of the reaction and the stereochemistry of the products are influenced by the nature of the oxidant, the substrate structure, and the reaction conditions.

Furthermore, the carboxylic acid functionality in this compound itself can be a precursor for radical generation through decarboxylation. Photochemical decarboxylation of carboxylic acids is a known method for producing radical intermediates. Studies on cyclohexanecarboxylic acid have demonstrated that this process can be initiated by a photooxidant pair, leading to the formation of a carboxyl radical. dntb.gov.ua This carboxyl radical is a transient species that rapidly loses carbon dioxide to generate a cyclohexyl radical. The lifetime of such carboxyl radicals in solution has been measured, providing valuable data for understanding the kinetics of these multi-step radical reactions. dntb.gov.ua

Table 2: Mechanistic Steps in the Photochemical Decarboxylation of a Cyclohexanecarboxylic Acid Derivative

| Step | Reaction | Description |

| 1 | Photoexcitation of Sensitizer (B1316253) | A photosensitizer absorbs light and is excited. |

| 2 | Electron Transfer | The excited sensitizer accepts an electron from the carboxylate. |

| 3 | Formation of Carboxyl Radical | The carboxylate is oxidized to a carboxyl radical. |

| 4 | Decarboxylation | The carboxyl radical rapidly loses CO2 to form an alkyl radical. |

| 5 | Product Formation | The alkyl radical reacts with a hydrogen donor or undergoes other reactions. |

The ability to generate radicals from this compound and its derivatives under relatively mild conditions opens up avenues for their use in various synthetic transformations. These radical intermediates can participate in addition reactions, hydrogen atom transfer processes, and other radical-mediated bond-forming events. The study of these reactions not only expands the synthetic utility of this class of compounds but also contributes to a deeper understanding of fundamental radical chemistry and reaction mechanisms.

Q & A

Q. How can researchers assess the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester or amide analogs) and screen for activity against target proteins.

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination for kinases) .

- ADMET Prediction : Use software (e.g., SwissADME) to predict absorption and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.